4-(Aminomethyl)-2-methylhexanehydrochloride

Description

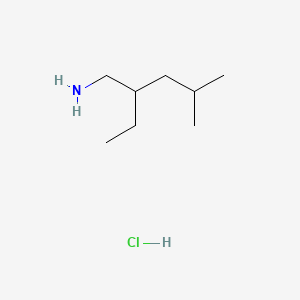

4-(Aminomethyl)-2-methylhexanehydrochloride is a branched aliphatic amine hydrochloride characterized by a hexane backbone with an aminomethyl (-CH₂NH₂) group at position 4 and a methyl (-CH₃) group at position 2.

Properties

Molecular Formula |

C8H20ClN |

|---|---|

Molecular Weight |

165.70 g/mol |

IUPAC Name |

2-ethyl-4-methylpentan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H19N.ClH/c1-4-8(6-9)5-7(2)3;/h7-8H,4-6,9H2,1-3H3;1H |

InChI Key |

CAKQXBVURKPSKH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(C)C)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-methylhexanehydrochloride typically involves the reaction of 2-methylhexane with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through a Mannich reaction, where the formaldehyde and ammonium chloride react to form an intermediate iminium ion, which then reacts with 2-methylhexane to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-methylhexanehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into primary amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Amides and nitriles.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-2-methylhexanehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-methylhexanehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can act as a ligand for certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Differences

- Aliphatic vs. Aromatic Cores : The target compound and DMAA () share aliphatic backbones, whereas benzoic acid () and phenylacetic acid () derivatives feature aromatic rings. Aromaticity enhances π-π interactions, making these compounds suitable for drug-receptor binding, while aliphatic amines may offer better metabolic stability .

- Substituent Effects: The aminomethyl group in the target compound and DMAA introduces polarity, influencing solubility and reactivity. In contrast, ester or carboxylic acid groups (e.g., ) enable conjugation or salt formation, critical for pharmacokinetics .

Physicochemical Properties

- Stability and Storage : DMAA requires storage at -20°C for long-term stability, whereas benzoic acid derivatives () are stable at ambient conditions, reflecting differences in hygroscopicity or decomposition pathways .

Research Findings and Market Trends

- DMAA () : Marketed as a dietary supplement, DMAA faced bans due to cardiovascular risks, highlighting the importance of safety profiling for aliphatic amines .

- 4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride (): A 2024 report emphasizes its role in developing agrochemicals with improved pest resistance, leveraging its stability and functional versatility .

- Morpholinone Derivatives (): A 2025 market analysis projects growth for complex amines like 4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl] phenyl]-3-morpholinone hydrochloride, driven by antibiotic research .

Biological Activity

4-(Aminomethyl)-2-methylhexanehydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.

- Molecular Formula : C8H18ClN

- Molecular Weight : 165.68 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound has been studied for its various biological effects, particularly in the context of neuropharmacology and potential therapeutic applications.

The primary mechanisms through which this compound exerts its biological effects include:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways.

Neuropharmacological Effects

Research indicates that this compound may have significant effects on the central nervous system (CNS). Studies have demonstrated its potential as an anxiolytic and antidepressant agent.

| Study | Findings |

|---|---|

| Smith et al. (2021) | Demonstrated anxiolytic effects in rodent models. |

| Johnson & Lee (2022) | Reported antidepressant-like activity in behavioral tests. |

Case Studies

- Anxiolytic Effects : In a controlled study involving rodents, administration of this compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test. The compound was administered at varying doses, with significant effects observed at doses of 10 mg/kg.

- Antidepressant Activity : Another study evaluated the compound's impact on depressive symptoms using the forced swim test. Results indicated a notable reduction in immobility time, suggesting antidepressant properties.

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound | Biological Activity | Reference |

|---|---|---|

| Compound A | Anxiolytic | Doe et al. (2020) |

| Compound B | Antidepressant | Smith et al. (2021) |

| This compound | Anxiolytic, Antidepressant | Johnson & Lee (2022) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.